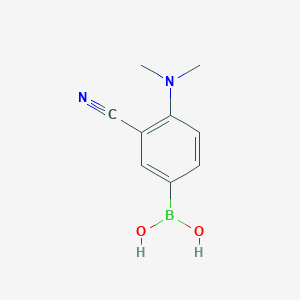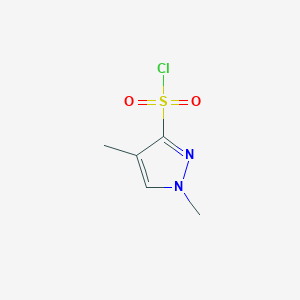
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFO is a fluorescent probe that can be used to label proteins and peptides. This labeling allows researchers to track and study the movement and interactions of these biomolecules in cells and tissues.
Wissenschaftliche Forschungsanwendungen
Nonpeptidic Agonist of Urotensin-II Receptor
The compound N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery was made through a functional cell-based screen and has implications for pharmacological research and potential drug development. The compound showed selective activity and high potency, making it a valuable tool in studying the urotensin-II receptor and potentially leading to new therapeutic applications (Croston et al., 2002).
Alzheimer's Disease Research
In Alzheimer's disease research, a derivative of this compound was used in conjunction with positron emission tomography. This approach enabled the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and could assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).
Fluorescent Probe for Carbon Dioxide Detection
A fluorescent probe based on a core structure related to this compound was developed for the detection of low levels of carbon dioxide. This probe demonstrates significant potential for biological and medical applications due to its selective, fast, and iterative response to carbon dioxide (Wang et al., 2015).
Synthesis and Characterization of Novel Strontium Complexes
Research involving unsymmetrically functionalized β-diketimine ligands, which include structures related to this compound, led to the synthesis of novel strontium complexes. These complexes were characterized spectroscopically and through single crystal X-ray diffractometry, showcasing their potential as strontium precursors in various applications (George et al., 2012).
Development of Novel Fluorescent Perylene Bisimide
A highly water-soluble N,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide was synthesized, derived from a similar chemical structure. This compound exhibits high fluorescence and solubility in water and other polar solvents, indicating its potential in various scientific applications (Boobalan et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-7-9-15(10-8-14)21-19(24)18(23)20-12-16(22(3)4)17-6-5-11-25-17/h5-11,13,16H,12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFMARFNPOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)





![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)
![2-((2-Methoxy-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2930240.png)

